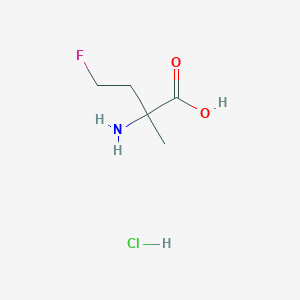

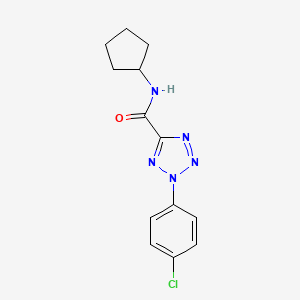

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide, also known as BBP or benzothiazolyl-butyrolactam peptide, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. BBP is a potent inhibitor of protein-protein interactions and has shown promising results in the development of new drugs for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Catalytic Activities in Organic Synthesis

Benzothiazole derivatives have been identified as convenient and stable precursors for generating heterocyclic carbene complexes, which play a crucial role in catalytic applications. For instance, palladium(II) benzothiazolin-2-ylidene complexes have shown significant activities toward Heck coupling reactions. These complexes demonstrate the versatility of benzothiazole derivatives in facilitating carbon-carbon bond formation, a fundamental step in synthetic organic chemistry and drug synthesis (Yen et al., 2006).

Anticonvulsant and Neuroprotective Effects

Research on N-(substituted benzothiazol-2-yl)amides has unveiled their potential as anticonvulsant and neuroprotective agents. These compounds, through specific structural modifications, have shown efficacy in reducing seizure activity and protecting neural cells from damage. Such findings underscore the therapeutic potential of benzothiazole derivatives in neurological disorders and their mechanism of action in modulating neural activity (Hassan et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their role as corrosion inhibitors, particularly for protecting metals in acidic environments. Studies have demonstrated that these compounds can offer substantial protection against steel corrosion, highlighting their potential application in industrial processes where corrosion resistance is critical (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Activities

Further research into benzothiazole derivatives has revealed their antimicrobial and anti-inflammatory properties. Compounds structured around the benzothiazole moiety have shown effectiveness against various bacterial and fungal strains, as well as demonstrated significant anti-inflammatory effects. These findings suggest potential applications in developing new antibacterial and anti-inflammatory treatments (Patel & Shaikh, 2010).

Propiedades

IUPAC Name |

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2OS/c1-3-5-6-14(19)17-15-18(9-4-2)12-8-7-11(16)10-13(12)20-15/h2,7-8,10H,3,5-6,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQNZCWJMMKPSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-N-[2-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2382879.png)

![3-(4-fluorophenyl)-7-((pyridin-2-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2382881.png)

![1-(4-Hydroxypiperidin-1-yl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)ethanone](/img/structure/B2382882.png)

![{[(2,6-Dimethylpiperidin-1-yl)carbonothioyl]thio}acetic acid](/img/structure/B2382883.png)

![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2382886.png)

![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-ethoxyquinoline](/img/structure/B2382891.png)

![4-Azaspiro[2.4]heptan-7-ol;hydrochloride](/img/structure/B2382892.png)

![1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2382893.png)